3-Methyl-5-(1-(methylthio)ethyl)isoxazole
Description
Historical Development and Significance of Isoxazole-Containing Compounds in Chemical Science
The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has a rich history in chemistry. njesr.com Since its initial discovery, the isoxazole scaffold has captured the attention of chemists due to its versatile synthetic utility and the wide spectrum of biological activities exhibited by its derivatives. nih.govresearchgate.net
The development of synthetic methodologies, such as 1,3-dipolar cycloaddition reactions, has enabled the creation of a vast library of isoxazole-containing molecules. edu.krd This has led to their investigation and application in numerous fields, most notably in medicinal chemistry. Isoxazole derivatives have been identified as potent agents with a range of pharmacological properties, including:
Anticancer researchgate.net
Antimicrobial nih.gov
Anti-inflammatory researchgate.net
Antiviral njesr.com
Neuroprotective researchgate.net
The prevalence of the isoxazole moiety in a number of commercially available drugs underscores its importance as a "privileged scaffold" in drug discovery. nih.gov This historical success provides a strong impetus for the continued exploration of novel isoxazole derivatives.
Overview of Sulfur-Containing Organic Moieties in Advanced Molecular Design and Function
The incorporation of sulfur atoms into organic molecules imparts unique physicochemical properties that are highly valued in molecular design. Sulfur-containing functional groups, such as the thioether present in 3-Methyl-5-(1-(methylthio)ethyl)isoxazole, are found in a wide array of pharmaceuticals and natural products.
Thioethers, or sulfides, are analogues of ethers where a sulfur atom replaces the oxygen atom. smolecule.com This substitution leads to distinct differences in chemical behavior. The sulfur atom in a thioether is a better nucleophile than the oxygen in an ether, a property that influences the reactivity of the molecule.
In the context of medicinal chemistry, sulfur-containing scaffolds are instrumental. They can participate in various non-covalent interactions, influencing how a molecule binds to a biological target. The presence of sulfur can enhance efficacy, modulate toxicity, and improve the pharmacokinetic profile of a drug candidate. mdpi.com Research has shown that a significant percentage of top-selling drugs contain sulfur, highlighting the strategic advantage of incorporating this element in the design of new therapeutic agents.
Rationale for In-depth Academic Investigation of this compound
The specific combination of an isoxazole ring and a methylthioethyl group in this compound provides a compelling reason for its detailed academic study. The rationale is built upon the established significance of each component and the potential for synergistic or novel properties arising from their conjunction.
A key piece of evidence supporting the investigation of this structural class comes from a study on the synthesis and anthelmintic activity of 3-substituted 5-methylthio-isoxazoles . nih.gov This research demonstrated that isoxazole derivatives featuring a methylthio group at the 5-position possess antiparasitic properties. nih.gov Specifically, various compounds from this class showed activity against parasitic worms both in vitro and in vivo. nih.gov
This finding is significant as it provides a clear therapeutic avenue for isoxazoles bearing the methylthio moiety. The study of this compound, as a representative of this class, is therefore justified to:
Elucidate the structure-activity relationships that govern the observed biological effects.
Investigate the mechanism of action by which these compounds exert their anthelmintic properties.
Explore the potential for this and related compounds to be developed into new veterinary or human medicines.
Furthermore, the synthesis of such molecules presents interesting chemical challenges and opportunities. The development of efficient and regioselective methods for the construction of substituted isoxazoles is an active area of research in organic synthesis. researchgate.netresearchgate.netnih.govorientjchem.org The preparation of this compound serves as a case study for advancing synthetic methodologies for this important class of heterocyclic compounds.
Structure
3D Structure
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
3-methyl-5-(1-methylsulfanylethyl)-1,2-oxazole |
InChI |
InChI=1S/C7H11NOS/c1-5-4-7(9-8-5)6(2)10-3/h4,6H,1-3H3 |
InChI Key |
KZFCYIXETOCIRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(C)SC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methyl 5 1 Methylthio Ethyl Isoxazole
Strategic Approaches to Isoxazole (B147169) Ring Construction with Controlled Substitution
The formation of the isoxazole ring is a cornerstone of the synthesis of 3-Methyl-5-(1-(methylthio)ethyl)isoxazole. Modern synthetic methods prioritize control over substituent placement and adherence to the principles of green chemistry.
Cycloaddition Reactions in the Formation of Substituted Isoxazoles
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and widely employed method for constructing the isoxazole ring. This approach allows for the direct installation of substituents at the 3- and 5-positions of the heterocyclic core. For the synthesis of 3,5-disubstituted isoxazoles, this method is particularly effective. acs.orgnih.gov The regioselectivity of the cycloaddition can often be controlled by the electronic and steric nature of the substituents on both the nitrile oxide and the alkyne.
Recent advancements have focused on the development of catalytic systems to enhance the efficiency and regioselectivity of this transformation. Copper(I)-catalyzed cycloadditions, for instance, have been shown to proceed with high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles. beilstein-journals.org Furthermore, the in situ generation of nitrile oxides from aldoximes using mild oxidizing agents avoids the isolation of these often unstable intermediates, streamlining the synthetic process. ijpsonline.com
| Reaction Type | Key Features | Catalyst/Reagent Examples | Ref. |
| [3+2] Cycloaddition | High efficiency for 3,5-disubstitution | Copper(I) salts | beilstein-journals.org |
| In situ Nitrile Oxide Generation | Avoids isolation of unstable intermediates | N-Chlorosuccinimide, Hypervalent iodine reagents | nih.gov |
| Catalytic Cycloaddition | Enhanced regioselectivity and milder conditions | Ruthenium(II) complexes | beilstein-journals.org |
Catalytic and Green Chemistry Principles in Isoxazole Scaffold Assembly
In line with the growing emphasis on sustainable chemical synthesis, several green approaches for isoxazole formation have been developed. These methods aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. niist.res.inbenthamdirect.com
One notable green strategy involves the use of microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating. benthamdirect.com The use of eco-friendly solvents, such as water or ethanol, and biodegradable catalysts further enhances the green credentials of these synthetic routes. preprints.org For example, multicomponent reactions catalyzed by itaconic acid under ultrasonic irradiation in water have been reported for the synthesis of isoxazole derivatives, showcasing a highly efficient and environmentally benign approach. mdpi.com
Regioselective Introduction and Functionalization of the (1-(Methylthio)ethyl) Moiety
The introduction of the (1-(methylthio)ethyl) group at the C-5 position of the 3-methylisoxazole core with control over its stereochemistry is a critical aspect of the synthesis.
Asymmetric Synthesis of the Chiral Center at C-1 of the Ethyl Group
Achieving the desired stereochemistry at the chiral center of the (1-(methylthio)ethyl) side chain is paramount. This can be accomplished through several asymmetric synthesis strategies.
One powerful approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orguwindsor.ca For instance, a prochiral precursor, such as 5-acetyl-3-methylisoxazole, could be modified with a chiral auxiliary, like an Evans oxazolidinone, to guide the stereoselective reduction of the ketone or the addition of a nucleophile. nih.govsantiago-lab.com Following the stereoselective transformation, the auxiliary is cleaved to yield the chiral product.
| Chiral Auxiliary | Application | Key Features | Ref. |
| Evans Oxazolidinones | Asymmetric aldol and alkylation reactions | High diastereoselectivity, reliable, and well-studied | nih.govsantiago-lab.com |
| Camphorsultam | Various asymmetric transformations | Rigid bicyclic structure provides excellent stereocontrol | wikipedia.org |
| Pseudoephedrine | Asymmetric alkylations | Readily available from the chiral pool | wikipedia.org |
Alternatively, asymmetric catalysis offers a more atom-economical approach. The asymmetric reduction of a 5-acetyl-3-methylisoxazole precursor using a chiral catalyst, such as a Noyori-type ruthenium complex or a CBS catalyst, can directly generate the chiral secondary alcohol with high enantioselectivity. This chiral alcohol is a key intermediate for the subsequent introduction of the methylthio group.
Controlled Thioether Bond Formation for the Methylthio Group
Once the chiral secondary alcohol at the C-5 position is obtained, the next step is the controlled formation of the thioether bond to introduce the methylthio group. The Mitsunobu reaction is a highly effective method for this transformation. organic-chemistry.orgwikipedia.orgnih.gov This reaction allows for the conversion of a primary or secondary alcohol to a thioether with inversion of stereochemistry. organic-chemistry.org
In the context of synthesizing this compound, the chiral (1-hydroxyethyl)-3-methylisoxazole intermediate would be treated with methyl mercaptan (methanethiol) in the presence of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org This reaction proceeds via an SN2 mechanism, resulting in the desired thioether with the opposite stereochemistry to the starting alcohol. The stereospecificity of the Mitsunobu reaction makes it a valuable tool for controlling the final stereochemistry of the target molecule.
One-Pot and Multicomponent Reactions Towards this compound
To enhance synthetic efficiency, one-pot and multicomponent reactions (MCRs) are highly desirable as they allow for the construction of complex molecules from simple starting materials in a single synthetic operation, minimizing purification steps and resource consumption. acs.orgresearchgate.net
While a direct multicomponent reaction for the synthesis of this compound has not been explicitly reported, a plausible one-pot strategy could be envisioned. This could involve a three-component reaction between hydroxylamine, a β-ketoester (such as ethyl acetoacetate to provide the 3-methyl group), and an aldehyde or ketone bearing the (1-(methylthio)ethyl) moiety. mdpi.com The development of such a convergent approach would represent a significant advancement in the synthesis of this and related isoxazole derivatives.
For instance, a one-pot, three-component synthesis of isoxazole-5(4H)-ones has been achieved using hydroxylamine hydrochloride, various aldehydes, and β-oxoesters in the presence of a catalyst like citric acid in water. acs.org Adapting such a methodology to incorporate a sulfur-containing component could pave the way for a direct synthesis of the target molecule.
Mechanistic Organic Chemistry and Reactivity Profile of 3 Methyl 5 1 Methylthio Ethyl Isoxazole
Electronic Structure and Aromaticity Considerations of the Isoxazole (B147169) Ring in 3-Methyl-5-(1-(methylthio)ethyl)isoxazole
The electronic nature of the isoxazole ring is highly sensitive to the placement of substituents. In this compound, the methyl group at the C3 position and the (1-(methylthio)ethyl) group at the C5 position modulate the ring's reactivity. Theoretical studies on substituted isoxazoles, such as methylisoxazoles, indicate that while methyl substitution does not drastically alter the heat of formation, it does disturb the charge distribution in the ring. researchgate.net The C-H hyperconjugation from the methyl group can release electron density, stabilizing the system. researchgate.net
In the case of 3-methylisoxazole, the nitrogen atom is predicted to be the main basic center. researchgate.netnih.gov For 3,5-disubstituted isoxazoles, the electron density is highest at the C4 position, making it the most likely site for electrophilic attack. researchgate.net Analysis of Mulliken charges in the parent isoxazole shows that the N and O atoms carry small negative charges, while the carbon atoms have varying charges. acs.org The substitution pattern in this compound would further refine this distribution, with the electron-donating alkyl groups slightly increasing the electron density of the ring system.
| Compound | Property | Value | Reference |
|---|---|---|---|
| Isoxazole (Parent) | Dipole Moment (Benzene) | 3.3 D | chemicalbook.com |
| pKa | -1.3 | chemicalbook.com | |
| N-O Bond Length | ~1.380 - 1.399 Å | acs.org | |
| 5-Methylisoxazole | Charge at C4 | -0.0733 | researchgate.net |
| Predicted Site of Electrophilic Attack | C4 | researchgate.net |
Reaction Pathways and Selectivity of the Isoxazole Heterocycle
The reactivity of the isoxazole ring is a balance between its aromatic character and the inherent weakness of the N-O bond. This leads to a diverse range of possible transformations.
Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is also challenging and typically requires the presence of a strong electron-withdrawing group to activate the ring and a good leaving group. For instance, 5-nitroisoxazoles readily undergo nucleophilic substitution of the nitro group with various nucleophiles. rsc.org Direct functionalization via deprotonation is often not feasible, as 3- and/or 5-unsubstituted isoxazoles can be unstable under the strong basic conditions required. nanobioletters.com For this compound, direct nucleophilic attack on the ring carbons is unlikely without further activation.
The relatively weak N-O bond is a key feature of isoxazole chemistry, making the ring susceptible to cleavage under various conditions.
Ring-Opening: Base-promoted ring-opening is a well-known reaction, where deprotonation at C4 can initiate cleavage of the N-O bond to form a cyanoenolate. acs.org Electrophilic attack can also induce ring-opening. For example, treatment of C4-substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® results in fluorination followed by N-O bond cleavage to yield α-fluorocyanoketones. researchgate.netorganic-chemistry.orgacs.org
Rearrangement: Isoxazoles can undergo rearrangement to isomeric heterocycles, most notably oxazoles. This transformation can be initiated photochemically, where UV irradiation promotes homolysis of the N-O bond, leading to a reactive acyl azirine intermediate that rearranges to the oxazole. nih.govacs.orgwikipedia.org Thermal or base-catalyzed rearrangements from isoxazoles to oxazoles have also been documented, proceeding through mechanisms like the Neber rearrangement. rsc.org
Cycloaddition: The isoxazole ring can participate in cycloaddition reactions, acting as either the 2π or 4π component. The most common is the 1,3-dipolar cycloaddition, where a nitrile oxide is generated in situ from an aldoxime and reacts with an alkene or alkyne to form an isoxazole or isoxazoline, respectively. nih.govnih.govrsc.orgrsc.orgnih.gov Conversely, the isoxazole ring itself can react. For instance, in the presence of a copper(II) catalyst, 3,5-disubstituted isoxazoles can undergo a [4+2]-cycloaddition with Cu-benzopyryliums, with the isoxazole acting as a 2π-donor across the C3-C4 bond. acs.org
| Reaction Type | Conditions | Product Type | Reference |
|---|---|---|---|
| Electrophilic Substitution (Iodination) | ICl, mild conditions | 4-Iodoisoxazole | organic-chemistry.orgnih.gov |
| Ring-Opening Fluorination | Selectfluor®, MeCN, 80 °C | α-Fluorocyanoketone | researchgate.netorganic-chemistry.org |
| Photochemical Rearrangement | UV light (200–330 nm) | Oxazole (via azirine intermediate) | nih.govacs.org |
| Base-Promoted Rearrangement | Cs₂CO₃, THF reflux | Oxazole | rsc.org |
| [4+2] Cycloaddition | Cu(OAc)₂, 2-Alkynylbenzaldehydes | α,γ-Dicarbonylnaphthalene derivatives | acs.org |
Chemical Transformations Involving the (1-(Methylthio)ethyl) Side Chain
The side chain at the C5 position possesses its own distinct reactivity centers: the thioether sulfur atom and the adjacent aliphatic protons.
The sulfur atom of the thioether (sulfide) group is readily oxidized. It is generally more susceptible to oxidation than aromatic systems like the isoxazole ring. reddit.com The oxidation can be controlled to yield two different products.
Oxidation to Sulfoxide (B87167): Mild oxidizing agents, such as one equivalent of a peroxyacid (e.g., m-CPBA) at low temperatures or reagents like urea-hydrogen peroxide, can selectively oxidize the thioether to a sulfoxide. reddit.commasterorganicchemistry.comyoutube.com
Oxidation to Sulfone: Using stronger oxidizing conditions or an excess of the oxidizing agent (e.g., >2 equivalents of m-CPBA or ozone) will further oxidize the sulfoxide to the corresponding sulfone. masterorganicchemistry.comyoutube.comrsc.org
Reduction of the thioether group back to a thiol is a less common transformation but can be achieved with powerful reducing agents, such as lithium in methylamine. acs.org The disulfide, the product of mild oxidation of a thiol, can be reduced back to two thiol molecules using agents like sodium borohydride. libretexts.orgyoutube.com
| Reagent | Equivalents | Typical Product | Reference |
|---|---|---|---|
| Iodine (I₂) | Mild | Disulfide (from thiol) | masterorganicchemistry.com |
| m-CPBA | ~1 | Sulfoxide | reddit.com |
| m-CPBA / Ozone (O₃) | >2 | Sulfone | masterorganicchemistry.comyoutube.com |
| Urea-hydrogen peroxide / HFIP | - | Sulfoxide | reddit.com |
The (1-(methylthio)ethyl) side chain contains two sets of aliphatic protons with different reactivities. The protons on the terminal methyl group of the thioether are generally unreactive. However, the proton on the carbon adjacent to both the sulfur atom and the isoxazole ring (the α-proton) is significantly more acidic. This increased acidity is due to the ability of the adjacent sulfur atom to stabilize a negative charge on the α-carbon.
Deprotonation of this α-proton with a suitable base would generate a carbanion. This nucleophilic center can then react with various electrophiles, allowing for further functionalization at this position.
A crucial feature of the this compound molecule is the presence of a stereocenter at the α-carbon of the side chain. Any reaction that involves this chiral center, either through substitution or deprotonation-reprotonation, has the potential to proceed with retention, inversion, or racemization of the stereochemistry, depending on the reaction mechanism. Furthermore, oxidation of the thioether to a sulfoxide introduces a new stereocenter at the sulfur atom, leading to the formation of diastereomers. The stereochemical outcome of these transformations is a critical consideration in any synthetic application of this molecule.
Table of Mentioned Compounds
| Compound Name | Structure/Functional Group |
|---|---|
| This compound | Subject of the article |
| Isoxazole | Parent heterocycle |
| Furan | Heterocycle for comparison |
| Pyrrole (B145914) | Heterocycle for comparison |
| Benzene | Aromatic compound for comparison |
| 3-Methylisoxazole | Substituted isoxazole |
| 5-Methylisoxazole | Substituted isoxazole |
| 5-Nitroisoxazole | Activated isoxazole for SNAr |
| α-Fluorocyanoketone | Product of isoxazole ring-opening |
| Oxazole | Rearrangement product of isoxazole |
| Acyl azirine | Intermediate in rearrangement |
| Nitrile Oxide | Intermediate in cycloaddition |
| Isoxazoline | Product of cycloaddition |
| Thioether (Sulfide) | Functional group in the side chain |
| Sulfoxide | Oxidation product of thioether |
| Sulfone | Oxidation product of thioether |
| Thiol | Reduction product of thioether |
| Disulfide | Oxidation product of thiol |
Catalytic Activation and Derivatization Strategies
The derivatization of this compound can be approached through catalytic activation of different positions on the molecule. The primary sites for such transformations are the C4-position of the isoxazole ring, the C-H bonds of the N-O heterocyclic system, and the substituents at C3 and C5. Transition metal catalysis, particularly with palladium and rhodium, has proven to be a pivotal tool for the site-selective functionalization of the isoxazole skeleton. researchgate.net
Transition Metal-Catalyzed C-H Functionalization
Direct C-H activation is a powerful strategy for derivatizing heterocyclic cores without the need for pre-functionalized starting materials. For isoxazoles, the C5-position is a common site for such reactions.
Palladium-Catalyzed C5-Arylation: Palladium catalysts have been successfully employed for the direct C-H arylation of isoxazoles at the 5-position. nih.gov This method typically involves the coupling of an isoxazole with an aryl iodide in the presence of a palladium catalyst and a suitable base. While the user's target molecule is already substituted at C5, this methodology is crucial for the synthesis of related analogues and demonstrates the inherent reactivity of this position. For a generic 3-methylisoxazole, the reaction proceeds with high selectivity.
Table 1: Representative Conditions for Palladium-Catalyzed C5-Arylation of Isoxazoles
| Isoxazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Phenylisoxazole | 4-Iodotoluene | Pd(OAc)₂ | K₂CO₃ | DMA | 81 | nih.gov |
| 3-(p-Tolyl)isoxazole | 4-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | DMA | 75 | nih.gov |
Rhodium-Catalyzed C5-Functionalization: Rhodium(III) catalysts can achieve decarboxylative C-H functionalization at the C5 position of isoxazole-4-carboxylic acids. nih.gov This allows for the introduction of alkenyl and acylmethyl groups. The reaction proceeds by leveraging a carboxylic acid directing group, which is subsequently removed. This highlights a sophisticated strategy for activating the C5-H bond via a transient directing group, leading to diverse derivatives.
Table 2: Rhodium(III)-Catalyzed Decarboxylative C-H Functionalization at C5
| Isoxazole Substrate | Reagent | Catalyst | Additive | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Phenylisoxazole-4-carboxylic acid | n-Butyl acrylate (B77674) | [CpRhCl₂]₂ | AgOAc | Alkenylation | 95 | nih.gov |
| 3-Methylisoxazole-4-carboxylic acid | Dimethyl(oxo)sulfonium ylide | [CpRhCl₂]₂ | AgOAc | Acylmethylation | 68 | nih.gov |
Catalytic Ring-Opening and Rearrangement
The isoxazole ring is a "masked" equivalent of a 1,3-dicarbonyl compound and can undergo catalytic ring-opening reactions. rsc.org This strategy is less about derivatization and more about using the isoxazole as a stable synthon that can be transformed into other functional motifs.
Palladium-Catalyzed Domino Reactions: A notable example involves a one-pot cyanomethylation of aryl halides using an isoxazole-4-boronic acid pinacol (B44631) ester. acs.org The process begins with a Suzuki coupling, which is then followed by a base-induced fragmentation of the isoxazole ring to yield an arylacetonitrile. acs.org This demonstrates how the isoxazole nucleus can be catalytically coupled and subsequently transformed in a domino sequence.
Iron-Catalyzed Ring Opening: Iron catalysts are also known to mediate the ring opening of isoxazoles, providing access to a variety of nitrogen-containing heterocycles. researchgate.net
Functionalization of Side-Chains
The substituents on the isoxazole ring also present opportunities for catalytic derivatization.
Activation of α-Protons: The protons on the carbon adjacent to the isoxazole ring (the α-position of the ethyl group) are expected to be acidic due to the electron-withdrawing nature of the heterocycle. This allows for deprotonation with a suitable base, generating a carbanion that can act as a nucleophile. youtube.com While not strictly a catalytic activation of the C-H bond itself, the resulting nucleophile can participate in various catalyst-mediated cross-coupling reactions.
Reactivity of the Methylthio Group: The sulfur atom in the methylthio moiety is a potential site for catalytic transformations. It can be catalytically oxidized to a sulfoxide or a sulfone. These higher oxidation states significantly alter the electronic properties of the substituent, turning it into a potential leaving group or modifying the acidity of adjacent protons, thereby enabling further derivatization pathways.
Analytical and Spectroscopic Research Methodologies for Structural Elucidation and Purity Assessment of 3 Methyl 5 1 Methylthio Ethyl Isoxazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 3-Methyl-5-(1-(methylthio)ethyl)isoxazole, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would provide a detailed picture of the connectivity and spatial relationships of the atoms.
¹H NMR spectroscopy would be used to identify the different types of protons and their neighboring environments. The expected signals would include:
A singlet for the isoxazole (B147169) methyl group (CH ₃).
A quartet for the methine proton (-CH (CH₃)S-).
A doublet for the methyl group attached to the chiral center (-CH(C H₃)S-).
A singlet for the methylthio group (-SCH ₃).
A singlet for the proton on the isoxazole ring.
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The number of signals would correspond to the number of chemically non-equivalent carbons. The chemical shifts would be indicative of the electronic environment of each carbon atom (e.g., sp², sp³, carbons bonded to heteroatoms).
Illustrative ¹H and ¹³C NMR Data for a Related Isoxazole Derivative
Since specific NMR data for this compound is not publicly available, the following table presents data for a structurally related compound, 3-Methyl-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one, to illustrate the type of information obtained from NMR spectroscopy. mdpi.com
| Parameter | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃ + DMSO-d₆) δ (ppm) |
| CH₃ (isoxazole) | 2.26 (s, 3H) | 11.1 |
| N-CH₃ | 3.84 (s, 3H) | 34.2 |
| Ar-H | 6.41 (dd, J = 2.3, 4.5 Hz, 1H) | 112.2 |
| Ar-H | 7.13 (t, J = 2.0 Hz, 1H) | 126.0 |
| H-vinyl | 7.16 (s, 1H) | 129.2 |
| Ar-H | 8.56 (dd, J = 1.5, 4.5 Hz, 1H) | 131.6 |
| C | - | 134.9 |
| C=N | - | 160.9 |
| C=O | - | 169.2 |
| Data for 3-Methyl-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one mdpi.com |
Mass Spectrometry (MS) Applications in Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn allows for the calculation of its molecular formula (C₇H₁₁NOS).
Electron ionization (EI) is a common ionization technique that would induce fragmentation of the molecule. The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the intact molecule, and a series of fragment ion peaks. The fragmentation pattern is often predictable and can be used to confirm the structure. For instance, the loss of a methyl group (•CH₃), a methylthio group (•SCH₃), or cleavage of the isoxazole ring would result in characteristic fragment ions.
Illustrative Mass Spectrometry Data for a Related Isoxazole Derivative
The following table shows the mass spectrum data for 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester, a related isoxazole compound. nist.gov
| m/z | Relative Intensity (%) |
| 43 | 100 |
| 54 | 25 |
| 82 | 40 |
| 110 | 60 |
| 141 ([M]⁺) | 80 |
| Data for 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester nist.gov |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular bonds or functional groups.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for:
C-H stretching and bending vibrations of the methyl and methine groups.
C=N and C=C stretching vibrations within the isoxazole ring.
N-O stretching vibration, also characteristic of the isoxazole ring.
C-S stretching vibration of the methylthio group.
The "fingerprint region" (below 1500 cm⁻¹) of the spectra would contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The isoxazole ring in this compound constitutes a chromophore that is expected to absorb in the UV region. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic parameters that can be used for quantitative analysis and to provide information about the electronic structure of the molecule.
Chromatographic Techniques for Separation, Purity Determination, and Chiral Resolution (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. The sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components are then detected by a mass spectrometer, allowing for both separation and identification. This technique would be highly effective for determining the purity of this compound and for identifying any volatile impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase. HPLC can be used for both purity determination and preparative purification.
Since this compound contains a chiral center at the ethyl group, chiral chromatography (a specialized form of HPLC or GC) would be necessary to separate the two enantiomers. This is crucial as enantiomers can have different biological activities. A chiral stationary phase is used to selectively interact with one enantiomer more strongly than the other, leading to their separation.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure and Absolute Configuration Determination
Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles.
Computational and Theoretical Studies on 3 Methyl 5 1 Methylthio Ethyl Isoxazole
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 3-Methyl-5-(1-(methylthio)ethyl)isoxazole, DFT calculations, particularly using a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in several areas. ijopaar.comdergipark.org.trtandfonline.com
Geometry Optimization: The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule. Geometry optimization calculations using DFT would identify the equilibrium structure of this compound, providing precise bond lengths, bond angles, and dihedral angles. The presence of the flexible ethyl and methylthio groups suggests the existence of multiple low-energy conformers, which can be explored through these calculations.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. taylorandfrancis.comyoutube.comacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. For this compound, the HOMO is expected to be localized primarily on the electron-rich isoxazole (B147169) ring and the sulfur atom of the methylthio group, making these sites susceptible to electrophilic attack. The LUMO is likely distributed over the isoxazole ring. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. taylorandfrancis.com
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound Calculated using DFT
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 | Indicates the energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 | The difference in energy between the HOMO and LUMO, related to chemical reactivity. |
Spectroscopic Parameters: DFT calculations can accurately predict various spectroscopic data. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. ijopaar.comnih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to assist in the structural elucidation of the molecule. nih.gov
While DFT is highly versatile, ab initio methods, which are based solely on theoretical principles without empirical parameterization, can provide even higher accuracy for energetic and thermochemical properties, albeit at a greater computational expense. wsu.edu Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed for this purpose.
For this compound, high-level ab initio calculations could yield precise values for its enthalpy of formation, Gibbs free energy of formation, and heat capacity. ugent.benih.gov Such data is critical for understanding the compound's stability and for modeling its behavior in chemical reactions and processes. The inclusion of sulfur in the molecule necessitates the use of basis sets that can adequately describe this heavier element. ugent.benih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into the dynamic behavior of molecules. nih.govnih.gov
For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape. By simulating the molecule's movements over time, it is possible to identify the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.
Furthermore, MD simulations can explicitly model the effects of a solvent on the molecule's structure and dynamics. nih.govnih.gov By surrounding the isoxazole derivative with solvent molecules (e.g., water), the simulations can reveal how solvation influences its conformational preferences and can be used to calculate properties like the solvation free energy. nih.govresearchgate.netmpg.de
Docking and Molecular Modeling Studies for Ligand-Target Interactions (in silico exploration)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.goviasp-pain.org This in silico exploration is a cornerstone of modern drug discovery.
Given that many isoxazole derivatives exhibit biological activity, molecular docking studies could be employed to investigate the potential of this compound as an inhibitor of various enzymes. iasp-pain.orgresearchgate.nettandfonline.com For example, isoxazoles have been studied as inhibitors of enzymes like cyclooxygenases (COX) and α-amylase. iasp-pain.orgresearchgate.net A docking study would involve placing the 3D structure of the isoxazole derivative into the active site of a target protein and scoring the different binding poses based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and binding free energy. The presence of the methylthio group could lead to specific interactions within a protein's binding pocket.
Table 2: Hypothetical Docking Results of this compound with a Putative Enzyme Target
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -7.8 | A measure of the strength of the interaction between the ligand and the target. |
| Key Interacting Residues | Tyr123, Phe210, Leu345 | Amino acid residues in the active site that form significant interactions with the ligand. |
| Types of Interactions | Hydrophobic, van der Waals | The primary forces driving the binding of the ligand to the target. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoxazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new compounds and to guide the design of more potent molecules.
For a class of compounds like isoxazole derivatives, a QSAR study would involve compiling a dataset of isoxazoles with known biological activities (e.g., antibacterial or antifungal activity). nih.govwisdomlib.orgresearchgate.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can include electronic properties (from DFT), steric parameters, and hydrophobic properties. Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed activity. nih.gov
While a specific QSAR model for this compound would require a dataset of related compounds with measured activities, the principles of QSAR could be applied to predict its potential biological profile based on its structural features, such as the presence of the methyl, ethyl, and methylthio groups.
Biological Activity Research Directions for 3 Methyl 5 1 Methylthio Ethyl Isoxazole
Investigation of Antimicrobial and Antifungal Potentials of the Isoxazole (B147169) Scaffold
The isoxazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. mdpi.comresearchgate.net Clinically used antibacterial drugs such as sulfamethoxazole (B1682508) and the β-lactamase resistant antibiotics cloxacillin (B1194729) and dicloxacillin (B1670480) all contain the isoxazole ring. researchgate.netnih.gov The broad-spectrum activity of isoxazole derivatives against various pathogens underscores the importance of investigating the potential of specific compounds like 3-Methyl-5-(1-(methylthio)ethyl)isoxazole in this domain. researchgate.netresearchgate.net
In Vitro Assays for Bacterial and Fungal Growth Inhibition Mechanisms
A primary step in evaluating the antimicrobial potential of this compound involves a series of in vitro assays to determine its efficacy against a panel of pathogenic bacteria and fungi. Standard methods, such as the microdilution assay, are employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. tandfonline.com These tests are typically conducted against clinically relevant strains, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Pseudomonas aeruginosa), and various fungal species like Candida albicans. nih.gov
Research on various isoxazole derivatives has demonstrated significant antimicrobial activity. For instance, studies have shown that the substitution pattern on the isoxazole ring plays a crucial role in determining the potency and spectrum of activity. ijpca.orgnih.gov Some derivatives have exhibited potent activity, with MIC values comparable or even superior to standard antibiotics. nih.govmdpi.com For example, a series of isoxazole-based chalcones showed potent antibacterial activity, with one compound containing a 3,4,5-trimethoxy phenyl ring displaying an MIC of 1 µg/mL. mdpi.com Another study found that certain dihydropyrazole derivatives of isoxazole were potent antifungal agents. nih.gov The investigation into this compound would similarly seek to establish its spectrum of activity and potency through these standardized assays. tandfonline.com
Table 1: Examples of In Vitro Antimicrobial Activity of Various Isoxazole Derivatives
| Compound/Derivative | Target Organism(s) | Key Finding (MIC/IC50) | Reference(s) |
|---|---|---|---|
| Chalcone derivative with 2,4,6-trimethoxy phenyl ring | Bacteria | Potent antibacterial activity (MIC = 1 µg/mL) | nih.gov |
| Dihydropyrazole derivative with 2-chloro-4,6-dimethoxyphenyl | Fungi | Potent antifungal activity (IC50 = 2 ± 1 µg/mL) | nih.gov |
| Curcumin isoxazole derivative | Mycobacterium tuberculosis | Significant inhibitory effect (MIC = 0.09 µg/mL) | nih.gov |
| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | Staphylococcus aureus | High antimicrobial activity | nih.gov |
| Isoxazole-isoxazoline conjugates | Escherichia coli, Bacillus subtilis, Candida albicans | Favorable binding affinities, outperforming conventional antibiotics | nih.gov |
Studies on Biofilm Formation Modulation and Eradication
Bacterial and fungal biofilms, which are structured communities of microorganisms encased in a self-produced extracellular matrix, are notoriously difficult to eradicate and are a major cause of persistent infections. nih.gov A critical area of research is the development of agents that can inhibit the formation of biofilms or eradicate established ones. Isoxazole derivatives have emerged as promising candidates in this field. mdpi.com
Studies have scrutinized various isoxazole derivatives for their effects on biofilm-forming pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.gov Research has shown that certain isoxazole derivatives can significantly reduce biofilm formation. For example, two derivatives, PUB9 and PUB10, were found to be capable of reducing more than 90% of biofilm-forming cells across different species. nih.gov The investigation of this compound would involve assessing its ability to interfere with the initial attachment of microbial cells, disrupt the production of the biofilm matrix, or eradicate mature biofilms, potentially through mechanisms linked to quorum sensing or other signaling pathways. nih.gov
Exploration of Immunomodulatory and Anti-inflammatory Properties
The isoxazole scaffold is present in several compounds known for their immunomodulatory and anti-inflammatory effects. nih.govmdpi.com Leflunomide, an antirheumatic drug, and Valdecoxib, a selective COX-2 inhibitor, are prominent examples that highlight the therapeutic potential of isoxazoles in treating inflammatory conditions. ijpca.orgnih.gov Consequently, exploring the immunomodulatory and anti-inflammatory properties of this compound is a logical research direction. nih.gov
Cellular Models for Cytokine Modulation and Immune Response Investigation
To investigate the immunomodulatory potential of this compound, researchers utilize various in vitro cellular models. A common approach involves using human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines like Jurkat cells. nih.govmdpi.com These cells can be stimulated with agents like phytohemagglutinin (PHA) or lipopolysaccharide (LPS) to induce an immune response, such as proliferation or the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govmdpi.com
Studies on other isoxazole derivatives have demonstrated their ability to modulate these responses. For instance, the compound MZO-2 showed a dose-dependent suppression of PHA-induced PBMC proliferation and a weak ability to suppress LPS-induced TNF-α production. nih.gov Another study on indolyl-isoxazolidines found a significant inhibition of LPS-induced TNF-α and IL-6 production in macrophage THP-1 cells. mdpi.com The evaluation of this compound would involve similar assays to determine its effect on immune cell proliferation and the cytokine profile, which would indicate its potential as either an immunosuppressive or immunostimulatory agent. nih.govmdpi.com
Table 2: Immunomodulatory Effects of Selected Isoxazole Derivatives in Cellular Models
| Isoxazole Derivative | Cellular Model | Key Finding | Reference(s) |
|---|---|---|---|
| MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate) | Human PBMCs | Suppressed PHA-induced proliferation | nih.gov |
| Indolyl-isoxazolidine (compound 9a) | Macrophage THP-1 cells | Significantly inhibited LPS-induced TNF-α and IL-6 production | mdpi.com |
| (S,R)-methyl [3-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-oxazolidin-5-yl]acetate (ISO-1) | --- | Acts as a Macrophage Migration Inhibitory Factor (MIF) antagonist | mdpi.com |
| 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives | Mouse models | Demonstrated immunosuppressive activities in humoral immune response | nih.gov |
| 4-benzylidene-3-methyl-1,2-isoxazol-5(4H)-one (MBO) | Rat gastric tissue | Decreased expression of inflammatory markers (COX-2, p-NFkB, TNF-α) | mdpi.com |
Mechanistic Elucidation of Anti-inflammatory Pathways and Target Identification
A deeper investigation into the anti-inflammatory properties of this compound would focus on elucidating the underlying molecular mechanisms. A key area of interest is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com The overproduction of prostaglandins (B1171923) and leukotrienes by these enzymes contributes to inflammation. mdpi.com
Several isoxazole derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. mdpi.com For example, compound 7a (N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine) was found to be a potent inhibitor of carrageenan-induced paw edema in mice, a common model for acute inflammation. mdpi.com Further mechanistic studies could involve investigating the effect of this compound on key signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes. mdpi.commdpi.com The inhibition of caspases, which are involved in apoptosis and inflammation, is another potential mechanism, as demonstrated by the compound MZO-2. nih.gov
Neuropharmacological Research on Isoxazole-Based Compounds
The isoxazole scaffold has also been explored for its potential in treating neurological disorders. rsc.orgnih.gov Research in this area has focused on the modulation of neurotransmitter receptors and the development of neuroprotective agents. nih.govnih.gov
One area of focus is the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a type of ionotropic glutamate (B1630785) receptor. mdpi.com Overactivation of AMPA receptors is implicated in conditions like chronic inflammatory pain. mdpi.com Isoxazole-4-carboxamide derivatives have been studied as negative allosteric modulators of AMPA receptors, suggesting a potential therapeutic strategy for pain management. mdpi.com
Additionally, isoxazole derivatives have been investigated for their neuroprotective effects against oxidative stress-induced neuronal cell death. nih.gov A study on isoxazole-substituted chromans revealed that many of these compounds displayed high in vitro neuroprotective activity with low cytotoxicity. nih.gov The 3-aryl-5-(chroman-5-yl)-isoxazoles, in particular, showed high neuroprotective activity. nih.gov Future research on this compound could explore its potential to modulate neurotransmitter systems or protect neurons from damage, which would be relevant for a range of neurodegenerative diseases and psychiatric disorders. nih.gov
Ligand-Receptor Binding Studies for Central Nervous System Targets (e.g., AMPA receptors)
The structural characteristics of this compound, particularly the isoxazole ring, suggest a potential for interaction with various receptors in the central nervous system (CNS). A key area of interest would be its affinity for ionotropic glutamate receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
Currently, there is a lack of specific ligand-receptor binding data for this compound with AMPA receptors or other CNS targets. Future research could involve competitive binding assays to determine the compound's affinity (Ki) for various receptor subtypes. Such studies would provide foundational knowledge of its potential as a neuromodulatory agent.
Table 1: Hypothetical Ligand-Receptor Binding Affinity for this compound
| Receptor Target | Radioligand | Ki (nM) |
| AMPA Receptor | [³H]AMPA | >10,000 |
| Kainate Receptor | [³H]Kainate | >10,000 |
| NMDA Receptor | [³H]MK-801 | >10,000 |
| GABAA Receptor | [³H]Muscimol | >10,000 |
This table presents hypothetical data for illustrative purposes, as no specific experimental data for this compound is currently available.
Enzymatic Inhibition Assays Relevant to Neurological Disorders
Enzymes play critical roles in the pathophysiology of many neurological disorders, making them attractive targets for therapeutic intervention. Investigating the inhibitory potential of this compound against enzymes implicated in neurodegenerative diseases or psychiatric conditions could reveal novel therapeutic applications.
As with receptor binding studies, there is no published data on the enzymatic inhibition profile of this compound. Future research should include a battery of enzymatic assays against targets such as monoamine oxidase (MAO-A and MAO-B), acetylcholinesterase (AChE), and beta-secretase 1 (BACE1), all of which are relevant to conditions like Parkinson's disease, Alzheimer's disease, and depression.
Table 2: Hypothetical Enzymatic Inhibition Profile of this compound
| Enzyme Target | IC50 (µM) |
| MAO-A | >100 |
| MAO-B | >100 |
| Acetylcholinesterase (AChE) | >100 |
| Beta-secretase 1 (BACE1) | >100 |
This table presents hypothetical data for illustrative purposes, as no specific experimental data for this compound is currently available.
Potential in Agricultural Chemistry Research
The isoxazole moiety is also present in a number of commercially successful agrochemicals. This suggests that this compound could have applications in agriculture, either directly as a bioactive agent or as a key intermediate in the synthesis of more complex molecules.
Studies as a Precursor or Modulator of Plant Growth and Development
The influence of exogenous chemical compounds on plant growth and development is a cornerstone of modern agriculture. Research into the effects of this compound on various plant species could uncover potential applications as a plant growth regulator.
To date, no studies have been published that specifically investigate the role of this compound in plant growth. Initial research would involve germination assays and monitoring of key growth parameters such as root and shoot length, biomass accumulation, and flowering time in model plant species.
Table 3: Hypothetical Effects of this compound on Wheat (Triticum aestivum) Growth
| Concentration (ppm) | Germination Rate (%) | Root Length (cm) | Shoot Length (cm) |
| 0 (Control) | 95 | 10.2 | 8.5 |
| 1 | 94 | 10.1 | 8.6 |
| 10 | 92 | 9.8 | 8.3 |
| 100 | 85 | 7.5 | 6.1 |
This table presents hypothetical data for illustrative purposes, as no specific experimental data for this compound is currently available.
Exploration of Agrochemical Intermediate Applications and Mode of Action
The chemical structure of this compound, with its reactive sites, makes it a plausible candidate as an intermediate in the synthesis of more elaborate agrochemicals such as herbicides, fungicides, or insecticides.
There is no available literature detailing the use of this compound as an agrochemical intermediate. Future research could focus on synthetic pathways that utilize this compound to build more complex molecules with potential pesticidal activity. If any direct bioactivity is observed in initial screenings, subsequent mode of action studies would be crucial to understand how it exerts its effects on target organisms.
Structure Activity Relationship Sar Studies and Rational Design of 3 Methyl 5 1 Methylthio Ethyl Isoxazole Derivatives
Systematic Structural Modifications of the Isoxazole (B147169) Ring System
The isoxazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern is a key determinant of biological activity. researchgate.netclockss.org Modifications at the C-3 and C-5 positions are particularly important for tuning the electronic, steric, and pharmacokinetic properties of the molecule.
Variations in Substitution Patterns at C-3 and C-5 and Their Impact on Activity
The substituents at the C-3 and C-5 positions of the isoxazole ring play a critical role in the molecule's interaction with biological targets. Research on various 3,5-disubstituted isoxazoles has shown that even minor changes can lead to significant shifts in activity.
Research Findings: Studies on analogous 3,5-diaryl isoxazoles have demonstrated that the nature and position of substituents on the aromatic rings are crucial for activity. For instance, the introduction of electron-withdrawing groups (such as nitro or chlorine) or electron-donating groups (such as methoxy) at different positions on phenyl rings attached to C-3 and C-5 can modulate the antibacterial or anticancer potency of the compounds. ijpca.orgnih.gov One study indicated that the antibacterial activity of isoxazole derivatives is enhanced by methoxy (B1213986), dimethyl amino, and bromine groups on a C-5 phenyl ring, and by nitro and chlorine groups on a C-3 phenyl ring. ijpca.org In another series of compounds, isoxazoles with an electron-withdrawing group like trifluoromethyl (-CF3) on a C-5 phenyl ring displayed excellent sPLA2 inhibitory activity, which is relevant for treating inflammatory diseases. nih.gov Similarly, for antiproliferative activity against U87 cancer cells, methyl, methoxy, or chloride substitutions on the C-5 aryl group were found to enhance activity. nih.gov
| Modification | Position | Substituent | Observed Impact on Activity | Reference |
| Aryl Substitution | C-3 Phenyl | Nitro (-NO2), Chloro (-Cl) | Enhanced antibacterial activity | ijpca.org |
| Aryl Substitution | C-5 Phenyl | Methoxy (-OCH3), Bromo (-Br) | Enhanced antibacterial activity | ijpca.org |
| Aryl Substitution | C-5 Phenyl | Trifluoromethyl (-CF3) | Excellent sPLA2 inhibitory activity | nih.gov |
| Aryl Substitution | C-5 Aryl | Methyl (-CH3), Methoxy (-OCH3), Chloro (-Cl) | Enhanced antiproliferative activity | nih.gov |
Incorporation of Diverse Heterocyclic and Aromatic Moieties
Replacing the methyl group at C-3 or, more commonly, the side chain at C-5 with more complex heterocyclic or aromatic systems is a key strategy in rational drug design. This approach can introduce new binding interactions, alter solubility, and improve pharmacokinetic profiles. rsc.org
Research Findings: In a study on trisubstituted isoxazoles as RORγt inverse agonists, the C-5 position was explored by incorporating different nitrogen-containing heterocycles. The parent compound in this series contained a pyrrole (B145914) ring at C-5, which formed a crucial hydrogen bond with the target protein. When the pyrrole was replaced with a pyrazole, a slight drop in potency was observed. A positional shift of the nitrogen within the pyrrole ring resulted in a more significant 4.5-fold decrease in potency, highlighting the geometric sensitivity of the interaction. Further methylation of the pyrrole ring led to a substantial loss of activity, likely due to steric hindrance preventing optimal binding. acs.orgdundee.ac.uk These findings underscore the importance of an appropriately positioned hydrogen bond donor at the C-5 heterocycle for potent activity. dundee.ac.uk
| C-5 Moiety | Modification | Relative Potency (IC50) | Rationale / Observation | Reference |
| 1H-pyrrol-3-yl | - | 31 nM | Forms key hydrogen bond interaction. | acs.org |
| 1H-pyrazol-4-yl | N-atom position change | 110 nM | Slight drop in potency. | acs.org |
| 1H-pyrrol-2-yl | N-atom position change | 140 nM | 4.5-fold decrease in potency due to altered H-bond geometry. | acs.org |
| 1-methyl-1H-pyrrol-3-yl | N-methylation | 3300 nM | Significant potency loss, likely due to steric clash and loss of H-bond donor. | acs.org |
Modifications of the (1-(Methylthio)ethyl) Side Chain
The (1-(methylthio)ethyl) side chain at the C-5 position offers multiple avenues for structural modification to optimize activity, selectivity, and metabolic stability.
Oxidation States of the Thioether Moiety (e.g., sulfoxides, sulfones)
The sulfur atom in the thioether side chain can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. This modification significantly impacts the physicochemical properties of the molecule.
Research Findings: While direct studies on the oxidation of 3-Methyl-5-(1-(methylthio)ethyl)isoxazole are not prominent, the principle is well-established in medicinal chemistry. Oxidation of a thioether to a sulfoxide introduces a polar, hydrogen-bond-accepting group and often a new chiral center. Further oxidation to the achiral sulfone increases polarity further. These changes can alter a compound's solubility, cell permeability, and binding affinity. For example, in a series of isoxazole derivatives designed as anti-inflammatory agents, a sulfonylmethyl group on a C-5 phenyl ring was found to be crucial for potent and selective COX-2 inhibition. nih.gov In other contexts, the metabolic conversion of a parent drug to its sulfoxide or sulfone metabolite can result in altered activity or inhibitory profiles against enzymes like cytochromes P450. nih.gov The effect on biological activity is context-dependent; the introduction of a polar sulfoxide or sulfone can either be beneficial, by forming new hydrogen bonds in a receptor pocket, or detrimental, if it disrupts a critical hydrophobic interaction.
| Side Chain | Oxidation State | Key Property Changes | Potential SAR Impact | Reference |
| -(CH(CH3))S(CH3) | Thioether | Lipophilic | Establishes baseline activity, may undergo metabolism. | - |
| -(CH(CH3))SO(CH3) | Sulfoxide | Increased polarity, H-bond acceptor, chiral | Activity may increase, decrease, or be abolished; diastereomers may have different potencies. | nih.gov |
| -(CH(CH3))SO2(CH3) | Sulfone | Further increased polarity, strong H-bond acceptor | Can further modulate activity and solubility; often enhances stability. | nih.govchemrxiv.org |
Homologation, Branching, and Stereochemical Variations of the Alkyl Chain
Modifying the ethyl group of the side chain—by changing its length (homologation), introducing branching, or resolving its stereochemistry—can probe the steric and conformational requirements of the target binding site.
Research Findings: The (1-(methylthio)ethyl) side chain possesses a stereocenter at the carbon atom attached to the isoxazole ring. It is a fundamental principle in pharmacology that stereoisomers can exhibit significantly different biological activities, potencies, and metabolic profiles due to the chiral nature of their protein targets. nih.gov A study on the isomers of 3-Br-acivicin, an isoxazole-containing natural product, found that only the natural (5S, αS) isomers displayed significant antiplasmodial activity, while other diastereomers were inactive. This difference was attributed to stereoselective uptake and interaction with the biological target. nih.gov Therefore, the separate evaluation of the (R)- and (S)-enantiomers of this compound is essential for a complete SAR understanding.
Furthermore, homologation (e.g., to a propyl chain) or branching (e.g., to an isopropyl group) would alter the size and lipophilicity of the side chain. These changes would determine if the binding pocket can accommodate larger groups or if a more compact substituent is preferred.
| Side Chain Modification | Rationale | Potential SAR Impact | Reference |
| Stereochemistry | |||
| (R)-1-(methylthio)ethyl | Resolution of enantiomers | The two enantiomers are expected to have different activities and potencies. | nih.gov |
| (S)-1-(methylthio)ethyl | Resolution of enantiomers | One enantiomer may be significantly more active than the other. | nih.gov |
| Homologation | |||
| 1-(methylthio)propyl | Explore larger binding pocket | May increase or decrease activity depending on pocket size. | - |
| Branching | |||
| 2-(methylthio)propyl | Alter shape and lipophilicity | May improve metabolic stability or binding affinity through better steric fit. | - |
Isosteric Replacements of the Methylthio Group
Bioisosteric replacement is a powerful strategy to fine-tune the properties of a lead compound by substituting one functional group with another that has similar physical or chemical properties. nih.govdrughunter.comspirochem.com The methylthio (-SCH3) group can be replaced by a variety of isosteres to modulate potency, selectivity, and pharmacokinetic properties.
Research Findings: The replacement of a thioether linkage (-S-) with an ether (-O-) or amine (-NH-) is a common tactic. In one study of trisubstituted isoxazoles, a compound with a thioether linker showed significantly lower potency than its ether-linked analogue, a difference attributed to slight changes in bond angles and lengths that shifted the position of the core scaffold within the binding site. acs.orgdundee.ac.uk Replacing the sulfur atom with carbon (e.g., a propyl or isopropyl group) would increase lipophilicity and remove the potential for oxidation at the sulfur. Classical isosteres for the entire methylthio group include methoxy (-OCH3), hydroxyl (-OH), and halogens like fluorine or chlorine, which would drastically alter the electronic and hydrogen-bonding characteristics of the side chain.
| Original Group | Isosteric Replacement | Rationale for Replacement | Potential Property Change | Reference |
| -S- (Thioether) | -O- (Ether) | Modify bond angles, polarity, and H-bond accepting ability. | Often results in significant potency changes. | acs.orgdundee.ac.uk |
| -S- (Thioether) | -CH2- (Methylene) | Increase lipophilicity, remove oxidation site. | May improve metabolic stability. | nih.gov |
| -SCH3 (Methylthio) | -OCH3 (Methoxy) | Classical isostere; increases polarity, potential H-bond acceptor. | Alters electronic profile and interactions. | cambridgemedchemconsulting.com |
| -SCH3 (Methylthio) | -OH (Hydroxyl) | Introduce H-bond donor/acceptor capacity. | Increases polarity, may introduce new key interactions. | cambridgemedchemconsulting.com |
| -SCH3 (Methylthio) | -F, -Cl (Halogens) | Mimic size while altering electronics and lipophilicity. | Can block metabolic sites. | cambridgemedchemconsulting.com |
| -SCH3 (Methylthio) | -CF3 (Trifluoromethyl) | Electron-withdrawing, increases lipophilicity and metabolic stability. | Often enhances activity. | nih.gov |
Molecular Hybridization Approaches Utilizing the this compound Core
Molecular hybridization is a sophisticated strategy in drug design that involves covalently linking two or more pharmacophores (the essential molecular features for a specific biological activity) to create a single, new hybrid molecule. nih.govtandfonline.comresearchgate.net This approach aims to develop compounds with potentially enhanced affinity, improved selectivity, dual or multiple modes of action, and reduced side effects. researchgate.neteurekaselect.com
For the this compound core, one could envision hybridization by chemically linking it to other known biologically active motifs. The selection of the hybridization partner would depend entirely on the desired therapeutic target. For instance, if the goal were to develop a novel anti-inflammatory agent, the isoxazole core might be hybridized with a known inhibitor of an inflammatory enzyme.
The design of such hybrids would involve several considerations:
Selection of Pharmacophores: Identifying a suitable partner pharmacophore that complements the potential, yet currently uncharacterized, activity of the this compound moiety.
Linker Design: The nature, length, and flexibility of the chemical linker connecting the two pharmacophores are critical. The linker must position the two pharmacophores optimally to interact with their respective binding sites without causing steric hindrance.
Synthetic Feasibility: The development of a viable and efficient synthetic route to produce the hybrid molecule in sufficient quantities for biological evaluation.
A hypothetical study could explore linking the this compound core to a non-steroidal anti-inflammatory drug (NSAID) pharmacophore. The resulting hybrid molecules would then be synthesized and evaluated for their ability to inhibit key inflammatory targets, such as cyclooxygenase (COX) enzymes.
Table 1: Hypothetical Data for Molecular Hybrids of this compound
| Compound ID | Hybrid Partner Pharmacophore | Linker Type | Biological Target | In Vitro Activity (IC₅₀, µM) |
| HYB-001 | Ibuprofen | Ester | COX-1 | 15.2 |
| HYB-002 | Ibuprofen | Amide | COX-1 | 10.8 |
| HYB-003 | Ibuprofen | Ester | COX-2 | 5.7 |
| HYB-004 | Ibuprofen | Amide | COX-2 | 2.1 |
| HYB-005 | Celecoxib | Ether | COX-2 | 0.8 |
This data is purely illustrative and does not represent actual experimental results.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.comnih.govijrpr.com This model can then be used as a 3D query to screen large databases of chemical compounds to find new, structurally diverse molecules with the potential for similar activity. dovepress.com
Should a biological activity for this compound be identified, a pharmacophore model could be developed. This would typically involve:
Identifying Active Conformations: Determining the 3D structure of the molecule when it is bound to its biological target.
Defining Pharmacophoric Features: Identifying key features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. irjmets.com
Generating a 3D Model: Creating a 3D representation of the spatial arrangement of these features.
Once a pharmacophore model is established, it becomes a critical component of lead optimization. nih.govupmbiomedicals.comdanaher.com Lead optimization is the iterative process of modifying the structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. upmbiomedicals.combiobide.com
For the this compound scaffold, lead optimization would involve systematically modifying different parts of the molecule:
The Methyl Group at Position 3: Replacing this with other alkyl groups, aromatic rings, or hydrogen bond donors/acceptors to probe the steric and electronic requirements of the binding pocket.
The (1-(methylthio)ethyl) Group at Position 5: Modifying the length of the alkyl chain, altering the thioether linkage, or replacing the entire group with other substituents to enhance target engagement and metabolic stability.
The insights gained from pharmacophore modeling would guide these modifications, ensuring that any changes made are consistent with the key features required for biological activity.
Table 2: Illustrative Data from a Lead Optimization Campaign for a this compound Derivative
| Compound ID | Modification at C3 | Modification at C5 | Target Affinity (Kᵢ, nM) | Metabolic Stability (t₁/₂, min) |
| LEAD-001 | -CH₃ | -(CH(CH₃)SCH₃) | 150 | 25 |
| OPT-001 | -CF₃ | -(CH(CH₃)SCH₃) | 75 | 30 |
| OPT-002 | -CH₃ | -(CH(CH₃)SOCH₃) | 120 | 45 |
| OPT-003 | -CH₃ | -(C(CH₃)₂SCH₃) | 200 | 20 |
| OPT-004 | -Cyclopropyl | -(CH(CH₃)SCH₃) | 95 | 35 |
This data is purely illustrative and does not represent actual experimental results.
Synthetic Applications and Advanced Materials Research Utilizing 3 Methyl 5 1 Methylthio Ethyl Isoxazole
Precursor in the Synthesis of Complex Natural Products and Bioactive Molecules
The isoxazole (B147169) moiety is a key structural feature in numerous bioactive molecules and serves as a valuable building block for creating complex chemical architectures. researchgate.net The weak N-O bond within the isoxazole ring is susceptible to cleavage, which allows for its transformation into other functional groups, a strategy often employed in the synthesis of natural products. nih.gov
While no studies specifically utilize 3-Methyl-5-(1-(methylthio)ethyl)isoxazole as a precursor, other substituted isoxazoles are routinely used. For instance, isoxazole derivatives are precursors to β-amino alcohols, γ-amino alcohols, and 1,3-dicarbonyl compounds through reductive ring-opening reactions. The functional groups on the isoxazole ring, such as the methyl group at the 3-position and the ethylthio group at the 5-position of the target compound, would influence the reactivity and potential transformations. Research on other 3,5-disubstituted isoxazoles has shown their utility in creating compounds with significant therapeutic potential, including anti-inflammatory and anticancer agents. nih.gov For example, various indole-containing isoxazoles have been synthesized and have demonstrated considerable anti-inflammatory and cytotoxic activities. nih.gov
Development of Novel Reagents, Ligands, and Catalysts for Organic Transformations
The nitrogen and oxygen atoms in the isoxazole ring can act as coordination sites for metal ions, making isoxazole derivatives potential candidates for the development of novel ligands and catalysts. The specific substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity. sphinxsai.com
Although research has not specifically reported on this compound for these applications, the presence of a sulfur atom in the methylthio group offers an additional coordination site. Bidentate or tridentate ligands incorporating both the isoxazole ring and the sulfur atom could be designed. Such ligands are valuable in various catalytic processes, including cross-coupling reactions and asymmetric synthesis. Studies on other sulfur-containing heterocyclic ligands have demonstrated their effectiveness in stabilizing catalytic metal centers and promoting high efficiency and selectivity in organic transformations.
Integration into Polymer Chemistry and Materials Science Research for Functional Materials
Heterocyclic compounds, including isoxazoles, are integrated into polymer backbones or as pendant groups to develop functional materials with specific optical, electronic, or thermal properties. nih.gov The isoxazole ring can enhance the thermal stability of polymers and introduce a polar microenvironment.
There are no specific examples of this compound being used in polymer science. However, its structure suggests potential pathways for incorporation into polymers. For instance, the isoxazole unit could be functionalized to bear a polymerizable group (like a vinyl or acrylate (B77674) moiety). The resulting polymer would feature pendant isoxazole groups, and the methylthio functionality could offer a site for post-polymerization modification or could influence the material's refractive index or affinity for certain metals. Research on other heterocyclic polymers has shown their potential use in organic light-emitting diodes (OLEDs) and as anticorrosive coatings. researchgate.net
Exploration as a Scaffold for Bio-conjugation and Prodrug Design Strategies
The isoxazole scaffold is an attractive platform for designing prodrugs and for bioconjugation. A prodrug is an inactive compound that is converted into an active drug within the body. The isoxazole ring can be used to mask a pharmacologically active molecule, which is then released under specific physiological conditions. nih.gov
No prodrug strategies involving this compound have been documented. However, its structure lends itself to such applications. The ethylthio group, for instance, could be oxidized in vivo to a sulfoxide (B87167) or sulfone, potentially altering the molecule's solubility and triggering the release of an active agent. For bioconjugation, the isoxazole core could be modified with reactive handles to attach it to proteins, peptides, or antibodies. One study demonstrated an orthogonal cycloaddition reaction to form a peptide bearing both isoxazole and triazole moieties, highlighting the utility of the isoxazole scaffold in creating complex bio-hybrids. nih.gov
Q & A
Q. What are the established synthetic routes for 3-Methyl-5-(1-(methylthio)ethyl)isoxazole?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting oxime intermediates (e.g., o-chlorobenzoxime chloride) with β-keto esters like ethyl acetoacetate under alkaline conditions, followed by hydrolysis and halogenation steps. For example, chlorination with phosphorus pentachloride yields the isoxazole core . Alternatively, heterocyclic coupling reactions in PEG-400 with catalysts like Bleaching Earth Clay (pH 12.5) enable efficient thioether bond formation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- IR spectroscopy to identify functional groups (e.g., C=S, C-O-C stretching in the isoxazole ring).
- H NMR for resolving methylthioethyl substituents (δ 1.2–1.5 ppm for CH, δ 2.5–3.0 ppm for SCH).
- Mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns.
- Chromatography (TLC/HPLC) for purity assessment .
Q. What biological activities are associated with structurally similar isoxazole derivatives?
Methodological Answer: Analogous compounds exhibit anticancer, antimicrobial, and antiplatelet aggregation properties. For example, derivatives with methylthioethyl groups have been tested in vitro for kinase inhibition and cytotoxicity assays. Standard protocols involve cell viability (MTT) assays and enzyme inhibition studies using purified targets (e.g., COX-2 or viral proteases) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. To address this:
Q. What strategies optimize reaction yields for the methylthioethyl substituent?
Methodological Answer: Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., PEG-400) enhance thiol nucleophilicity.
- Catalyst systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.
- Temperature control : Maintaining 70–80°C prevents side reactions (e.g., oxidation of thiols).
- In situ monitoring : TLC tracking ensures reaction completion before workup .
Q. How should stability studies be designed for this compound under storage conditions?
Methodological Answer: Conduct accelerated stability tests under ICH guidelines:
Q. What computational methods aid in predicting the reactivity of this compound?
Methodological Answer: Employ DFT calculations (e.g., Gaussian 09) to:
Q. How does the methylthioethyl group influence pharmacokinetic properties?
Methodological Answer: The thioether moiety enhances lipophilicity (logP), improving membrane permeability. Assess via:
- Caco-2 cell monolayers for intestinal absorption.
- Microsomal stability assays (e.g., rat liver microsomes) to study metabolic pathways.
- Plasma protein binding using equilibrium dialysis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
